Dimethyl 3-methylbut-2-en-1-yl phosphate

Drug Design Prodrugs Cell Permeability

Dimethyl 3-methylbut-2-en-1-yl phosphate (CAS 82753-89-7) is a synthetic dimethyl ester derivative of prenyl phosphate, characterized by the molecular formula C₇H₁₅O₄P and a molecular weight of 194.17 g/mol. Structurally, it features a 3-methylbut-2-en-1-yl (prenyl) group linked to a phosphate moiety that is fully esterified with two methyl groups, resulting in a neutral, lipophilic organophosphate.

Molecular Formula C7H15O4P
Molecular Weight 194.17 g/mol
CAS No. 82753-89-7
Cat. No. B14431310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 3-methylbut-2-en-1-yl phosphate
CAS82753-89-7
Molecular FormulaC7H15O4P
Molecular Weight194.17 g/mol
Structural Identifiers
SMILESCC(=CCOP(=O)(OC)OC)C
InChIInChI=1S/C7H15O4P/c1-7(2)5-6-11-12(8,9-3)10-4/h5H,6H2,1-4H3
InChIKeyYEDZKAVHOLZLRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 3-methylbut-2-en-1-yl phosphate (CAS 82753-89-7): Key Chemical Identifier for Prenyl Phosphate Derivatives in Isoprenoid Research


Dimethyl 3-methylbut-2-en-1-yl phosphate (CAS 82753-89-7) is a synthetic dimethyl ester derivative of prenyl phosphate, characterized by the molecular formula C₇H₁₅O₄P and a molecular weight of 194.17 g/mol . Structurally, it features a 3-methylbut-2-en-1-yl (prenyl) group linked to a phosphate moiety that is fully esterified with two methyl groups, resulting in a neutral, lipophilic organophosphate [1]. It belongs to the broader class of isoprenoid phosphates and is primarily employed as a research tool for studying prenyl phosphate biochemistry, often as a protected or membrane-permeable analog of the more polar, ionized prenyl phosphate (dimethylallyl phosphate) [2].

Procurement Risk: Why Prenyl Phosphate (Dimethylallyl Phosphate) Cannot Substitute for Dimethyl 3-methylbut-2-en-1-yl phosphate in Key Applications


Procurement decisions for prenyl phosphate analogs cannot be based solely on the shared prenyl core, as the methylation state of the phosphate group fundamentally alters physicochemical properties and, consequently, experimental utility. The most direct comparator, prenyl phosphate (dimethylallyl phosphate; C₅H₁₁O₄P), is a highly polar, ionized molecule with a low logP (approx. 0.72) and two hydrogen bond donors [1][2]. In contrast, dimethyl 3-methylbut-2-en-1-yl phosphate (CAS 82753-89-7) is a neutral, fully esterified species with zero hydrogen bond donors and a significantly higher logP (approx. 2.37), making it far more lipophilic and cell-permeable [3]. This divergence dictates that while prenyl phosphate is the native substrate for intracellular kinases like isopentenyl phosphate kinase (IPK), it is poorly suited for assays requiring membrane passage or studies of prodrug activation [4]. The dimethyl ester form is a distinct chemical entity with unique handling, storage, and application profiles. Substituting one for the other without recognizing these quantifiable differences can lead to failed experiments, invalid kinetic data, or misleading biological readouts.

Quantitative Evidence Guide for Dimethyl 3-methylbut-2-en-1-yl phosphate (CAS 82753-89-7) vs. Closest Analogs


Lipophilicity (logP) Advantage: Enhancing Membrane Permeability vs. Prenyl Phosphate

Dimethyl 3-methylbut-2-en-1-yl phosphate (CAS 82753-89-7) exhibits a calculated partition coefficient (logP) of 2.37, which is substantially higher than that of its comparator, prenyl phosphate (dimethylallyl phosphate), which has a logP of approximately 0.72 [1][2]. This difference of over 1.5 log units translates to an approximately 30-fold higher theoretical concentration in the lipid phase relative to the aqueous phase for the dimethyl ester [3]. This property is critical for experimental designs involving passive diffusion across lipid bilayers or cellular membranes.

Drug Design Prodrugs Cell Permeability ADME

Hydrogen Bond Donor Count: Distinct Handling and Formulation Properties vs. Prenyl Phosphate

A critical differentiating factor is the hydrogen bond donor count. Dimethyl 3-methylbut-2-en-1-yl phosphate (CAS 82753-89-7) possesses zero hydrogen bond donors due to complete esterification of the phosphate group [1]. In stark contrast, prenyl phosphate (dimethylallyl phosphate) features two hydrogen bond donors from the terminal hydroxyl groups on the phosphate [2]. This stark difference governs intermolecular interactions, impacting solubility profiles in organic solvents, chromatographic retention behavior, and its role as a non-hydrogen-bonding ligand in biochemical assays.

Solubility Formulation Chromatography Reactivity

Differentiated Substrate Specificity for Isopentenyl Phosphate Kinase (IPK) vs. Prenyl Phosphate

While prenyl phosphate (dimethylallyl phosphate) is a known alternative substrate for isopentenyl phosphate kinase (IPK) from thermophilic archaea, the dimethyl ester (CAS 82753-89-7) is expected to show negligible or zero activity due to the blocked phosphate group [1][2]. IPK catalyzes the transfer of the γ-phosphoryl group from ATP to the terminal hydroxyl of prenyl phosphate to form prenyl diphosphate [3]. The complete methylation of this hydroxyl group in the target compound eliminates the nucleophilic acceptor site, rendering it inert in this specific kinase assay [4]. This is a critical distinction for studies of the archaeal mevalonate pathway or in vitro isoprenoid synthesis.

Enzymology Kinase Assays Metabolic Engineering Archaea

Polar Surface Area (PSA) and Lipophilicity: Differentiating Membrane Permeability from DMAPP

Dimethyl 3-methylbut-2-en-1-yl phosphate (CAS 82753-89-7) exhibits a topological polar surface area (TPSA) of 54.57 Ų and a logP of 2.37 [1]. In comparison, the active metabolite dimethylallyl diphosphate (DMAPP) has a TPSA of 113-122 Ų and a cLogP of -0.72 [2][3]. The combination of a lower PSA (by ~60 Ų) and a higher logP (by ~3 units) for the target compound indicates a substantial increase in passive membrane permeability. This physicochemical profile positions the dimethyl ester as a potential membrane-permeable prodrug or a chemical probe suitable for cell-based studies, whereas DMAPP is a highly polar, membrane-impermeable intracellular metabolite [4].

Prodrugs Bioavailability Cell-Based Assays Drug Metabolism

Optimal Research Applications for Dimethyl 3-methylbut-2-en-1-yl phosphate (CAS 82753-89-7) Based on Evidence


Cell-Based Assays Requiring Extracellular Prenyl-Phosphate Mimetic Delivery

Researchers studying the effects of modulating the intracellular prenyl phosphate pool or investigating the role of prenyltransferases in whole-cell systems can leverage the superior lipophilicity of CAS 82753-89-7 (logP 2.37 vs. 0.72 for prenyl phosphate) to achieve passive cellular uptake [1]. This contrasts with the use of prenyl phosphate or DMAPP, which are membrane-impermeable and require specialized delivery methods or genetic manipulation of transport systems [2]. The compound is hypothesized to undergo intracellular hydrolysis by non-specific esterases to yield the active prenyl phosphate, providing a convenient chemical biology tool for probing isoprenoid pathways without membrane permeabilization.

Synthesis of a Stable, Protected Prenyl Phosphate Intermediate

In multi-step organic syntheses of complex terpenoids or prenylated natural products, CAS 82753-89-7 serves as a protected form of prenyl phosphate. The dimethyl ester groups provide stability against unwanted nucleophilic attack and prevent the formation of reactive pyrophosphate species during intermediate steps, unlike the more labile and hygroscopic prenyl phosphate salt [3]. The zero hydrogen bond donor count (vs. 2 for prenyl phosphate) also enhances solubility in organic solvents such as dichloromethane or THF, which are commonly used in synthetic workflows [4]. The ester groups can be cleaved under mild basic or enzymatic conditions at a desired stage.

Non-Substrate Negative Control for Isopentenyl Phosphate Kinase (IPK) Assays

For enzymologists characterizing IPK (EC 2.7.4.26) or other kinases that accept prenyl phosphate as an alternative substrate, CAS 82753-89-7 provides a chemically similar but inactive negative control [5]. As established, the methylation of the terminal phosphate hydroxyl renders the molecule unable to accept a phosphoryl group from ATP [6]. Including this compound in a parallel assay allows researchers to distinguish between specific, phosphate-dependent kinase activity and non-specific assay background, ensuring the robustness of kinetic data.

Evaluating Prodrug Strategies for Charged Isoprenoid Metabolites

Medicinal chemists developing prodrugs of DMAPP or other isoprenoid phosphates can use CAS 82753-89-7 as a model compound to study the relationship between ester prodrug structure and cellular activation. The dramatic shift in physicochemical properties (logP increase of ~3 units and PSA decrease of ~60 Ų compared to DMAPP) provides a benchmark for designing membrane-permeable analogs of charged intracellular metabolites [7][8]. Researchers can quantify the rate of esterase-mediated conversion in cell lysates or purified enzyme systems, and correlate this with cellular activity to optimize prodrug design.

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